Cas no 816-57-9 (N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid)

N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid 化学的及び物理的性質
名前と識別子
-
- Urea,N-nitroso-N-propyl-
- 1-nitroso-1-propylurea
- N-Nitroso-N-propyl U
- N-NITROSO-N-PROPYL UREA
- propylnitrosourea
- 1-nitroso-1-propyl-urea
- 1-Propyl-1-nitrosourea
- Nitrosopropylurea
- N-Nitrosopropylurea
- N-Propylnitrosourea
- N-Propyl-N-nitrosourea
- Urea,1-nitroso-1-propyl
- UREA,N-NITROSO-N-PROPYL
- N-(n-Propyl)-N-nitrosourea
- 816-57-9
- PROPYL-1-NITROSOUREA, 1-
- Nitroso-n-propylurea
- SCHEMBL3500621
- N-Propylnitrosoharnstoff
- UREA, N-NITROSO-N-PROPYL-
- 240IS3J248
- N-Nitroso-N-propyl Urea, Contains 40% Water, 1.8% Acetic Acid
- FT-0672994
- N-Nitroso-n-propyl urea,contains 40% water,1.8% acetic acid
- EN300-840447
- NPU
- AKOS006276787
- N-Nitroso-N-propylurea
- NSC 46792
- N-Nitroso-N-propyl Urea, Contains 40per cent Water, ~2per cent Acetic Acid
- CCRIS 543
- YGGSSUISOYLCBF-UHFFFAOYSA-N
- BRN 2354437
- NSC-46792
- N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid
- NSC46792
- N-Propylnitrosoharnstoff [German]
- WLN: ZVN3&NO
- DTXSID0021204
- Urea, 1-nitroso-1-propyl-
- 1-n-Propyl-1-nitrosourea
- PNU
- 1-(Aminocarbonyl)-2-oxo-1-propylhydrazine #
- UNII-240IS3J248
- n-Propylnitrosoharnstoff [German]
- DB-256019
- DTXCID101204
-
- MDL: MFCD01675840
- インチ: InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8)
- InChIKey: YGGSSUISOYLCBF-UHFFFAOYSA-N
- ほほえんだ: CCCN(C(=O)N)N=O
計算された属性
- せいみつぶんしりょう: 131.06900
- どういたいしつりょう: 131.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.3227 (rough estimate)
- ふってん: 242.43°C (rough estimate)
- 屈折率: 1.5700 (estimate)
- あんていせい: Unstable at RT, Contains 40% Water, 1.8% Acetic Acid
- PSA: 75.76000
- LogP: 1.15880
N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N545750-10g |
N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid |
816-57-9 | 10g |
$ 167.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219210-10 g |
N-Nitroso-N-propylurea, |
816-57-9 | 10g |
¥2,557.00 | 2023-07-10 | ||
Enamine | EN300-840447-1.0g |
1-nitroso-1-propylurea |
816-57-9 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-840447-0.05g |
1-nitroso-1-propylurea |
816-57-9 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
Enamine | EN300-840447-0.5g |
1-nitroso-1-propylurea |
816-57-9 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-840447-1g |
1-nitroso-1-propylurea |
816-57-9 | 1g |
$728.0 | 2023-09-02 | ||
Enamine | EN300-840447-2.5g |
1-nitroso-1-propylurea |
816-57-9 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-840447-10g |
1-nitroso-1-propylurea |
816-57-9 | 10g |
$3131.0 | 2023-09-02 | ||
Enamine | EN300-840447-5g |
1-nitroso-1-propylurea |
816-57-9 | 5g |
$2110.0 | 2023-09-02 | ||
A2B Chem LLC | AC34825-1g |
Urea,N-nitroso-N-propyl- |
816-57-9 | 1g |
$258.00 | 2024-04-19 |
N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acidに関する追加情報
Recent Advances in the Study of N-Nitroso-N-propyl Urea (CAS 816-57-9) and Its Aqueous Formulation
N-Nitroso-N-propyl urea (NPU, CAS 816-57-9) is a well-known alkylating agent and mutagen widely used in chemical biology and pharmaceutical research. The product formulation containing 40% water and ~2% acetic acid has gained attention due to its stability and application-specific advantages. Recent studies have focused on its mechanisms of action, potential therapeutic applications, and safety profiles, providing new insights into its role in modern biomedical research.
A 2023 study published in Chemical Research in Toxicology investigated the stability and decomposition pathways of NPU in aqueous solutions. The researchers found that the presence of 40% water and ~2% acetic acid significantly reduced spontaneous decomposition rates compared to anhydrous formulations, making it more suitable for long-term storage and experimental use. The study also identified key degradation products that could interfere with experimental outcomes, emphasizing the need for proper storage conditions.
In cancer research, NPU has been utilized as a model carcinogen in several recent studies exploring novel chemopreventive strategies. A 2024 paper in Oncotarget demonstrated that the aqueous formulation of NPU produced more consistent tumor induction patterns in rodent models compared to traditional solvent-based preparations. This finding has important implications for standardization in carcinogenicity studies and drug safety testing.
The mutagenic properties of NPU continue to be a focus of genetic toxicology research. A breakthrough study in Nucleic Acids Research (2023) employed advanced sequencing techniques to map NPU-induced DNA adducts at single-nucleotide resolution. The research team discovered sequence-specific preferences in NPU's alkylation pattern, which could explain its variable mutagenic potential across different genomic regions.
From a safety perspective, recent investigations have examined occupational exposure limits for NPU preparations. The European Chemicals Agency (ECHA) released updated guidelines in 2024 specifically addressing handling procedures for aqueous NPU formulations, reflecting growing recognition of their distinct properties compared to pure NPU. These guidelines emphasize the importance of controlling acetic acid vapor exposure in addition to standard NPU precautions.
Emerging applications of NPU include its use as a chemical probe in epigenetics research. A 2024 study in Nature Chemical Biology demonstrated that controlled NPU exposure could selectively modify histone proteins, providing a new tool for investigating chromatin dynamics. The aqueous formulation proved particularly valuable for these applications due to its improved solubility in biological buffers.
Looking forward, research trends suggest increasing interest in developing NPU derivatives with reduced toxicity profiles while maintaining biological activity. Several pharmaceutical companies have reported preliminary success in modifying the NPU structure to create more selective alkylating agents, potentially opening new therapeutic avenues for conditions ranging from cancer to autoimmune diseases.
816-57-9 (N-Nitroso-N-propyl Urea, Contains 40% Water, ~2% Acetic Acid) 関連製品
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